molecular formula C5H3Br2IN2 B2439772 2,6-Dibromo-5-iodopyridin-3-amine CAS No. 2379946-29-7

2,6-Dibromo-5-iodopyridin-3-amine

Cat. No. B2439772
M. Wt: 377.805
InChI Key: PFNKEVINPOWRPA-UHFFFAOYSA-N
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Description

2,6-Dibromo-5-iodopyridin-3-amine is a chemical compound that belongs to the pyridine family . It has a CAS Number of 2379946-29-7 . The molecular weight of this compound is 377.8 .


Molecular Structure Analysis

The IUPAC name of 2,6-Dibromo-5-iodopyridin-3-amine is the same as its common name . The InChI code for this compound is 1S/C5H3Br2IN2/c6-4-2(8)1-3(9)5(7)10-4/h1H,9H2 .


Physical And Chemical Properties Analysis

2,6-Dibromo-5-iodopyridin-3-amine is a solid .

Scientific Research Applications

Selective Amination and Cross-Coupling Reactions

2,6-Dibromo-5-iodopyridin-3-amine plays a crucial role in selective amination and cross-coupling reactions, forming bioactive 2-aminopyridines. Bolliger et al. (2011) highlighted its use in generating 6-bromopyridine-2-amines with high yields, which serve as substrates for further C-C cross-coupling reactions, illustrating the compound's utility in synthesizing complex organic materials (Bolliger, Oberholzer, & Frech, 2011).

Functionalization via Palladium-Catalyzed Aminocarbonylation

The functionalization of pyridine rings through palladium-catalyzed aminocarbonylation is another significant application. Takács et al. (2012) demonstrated that 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones undergo aminocarbonylation with various amines, including amino acid methyl esters, showcasing the compound's adaptability in synthesizing N-substituted amides and dicarboxamides (Takács et al., 2012).

Synthesis of Water-Soluble BODIPY Derivatives

Li et al. (2008) explored the synthesis of water-soluble BODIPY derivatives, utilizing a similar compound to produce functionalized derivatives for organometallic couplings and other chemical transformations. This research underscores the importance of halogenated pyridines in developing fluorescent probes for biological applications (Li, Han, Nguyen, & Burgess, 2008).

Template Synthesis of Macrocyclic Complexes

In the domain of inorganic chemistry, Herrera et al. (2003) utilized 2,6-dicarbonylpyridines for template synthesis of macrocyclic complexes, emphasizing the compound's role in creating complexes with potential applications in catalysis and material science (Herrera et al., 2003).

Development of Heterogeneous Photocatalysts

Liu et al. (2015) investigated the use of structure-directing agents in iodoplumbate hybrids, revealing the potential of related compounds in the development of heterogeneous photocatalysts for environmental applications, particularly in water treatment and photocatalysis (Liu et al., 2015).

properties

IUPAC Name

2,6-dibromo-5-iodopyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2IN2/c6-4-2(8)1-3(9)5(7)10-4/h1H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNKEVINPOWRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1I)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-5-iodopyridin-3-amine

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